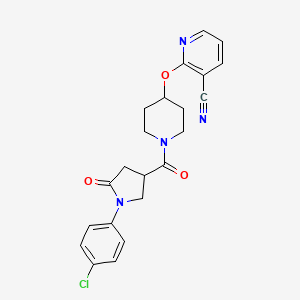

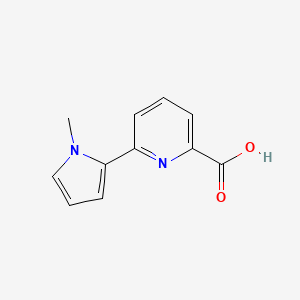

6-(1-methyl-1H-pyrrol-2-yl)pyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The 1H-pyrrol-2-yl group is a five-membered ring with two double bonds and one nitrogen atom . The methyl group (CH3) attached to the nitrogen atom in the pyrrole ring makes it a 1-methyl-1H-pyrrol-2-yl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(1-methyl-1H-pyrrol-2-yl)pyridine-2-carboxylic acid” would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group would likely make the compound capable of forming hydrogen bonds .Applications De Recherche Scientifique

Synthesis of Imidazole Derivatives

Imidazole derivatives are known for their wide range of pharmacological activities. The compound 6-(1-methyl-1H-pyrrol-2-yl)pyridine-2-carboxylic acid can serve as a precursor in the synthesis of imidazole-containing compounds. These derivatives exhibit various biological activities, including antibacterial, antifungal, and antitumor effects . The versatility of the pyrrole moiety in the compound allows for the creation of diverse imidazole derivatives with potential therapeutic applications.

Development of Schiff Base Ligands

Schiff base ligands play a crucial role in coordination chemistry and have applications in catalysis and material science. The pyrrole-2-carboxylic acid moiety of the compound can be utilized to synthesize new bidentate Schiff base ligands. These ligands can further be used to prepare metal complexes with transition metals like copper (Cu) and cobalt (Co), which have significant implications in catalysis and enzyme mimicking .

Flavor and Fragrance Industry

The structural similarity of 6-(1-methyl-1H-pyrrol-2-yl)pyridine-2-carboxylic acid to other pyrrole derivatives suggests its potential use in the flavor and fragrance industry. Pyrrole compounds are known for their contribution to the aroma profile of various foods and beverages. Research into similar compounds has identified their role in creating a unique burnt flavor, which could be applicable to this compound as well .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

For instance, imidazole-containing compounds interact with their targets, leading to various changes that result in their broad range of biological activities .

Biochemical Pathways

Compounds with similar structures, such as imidazole-containing compounds, are known to affect various biochemical pathways, leading to their broad range of biological activities .

Result of Action

The broad range of biological activities of similar compounds, such as imidazole-containing compounds, suggests that they can have various molecular and cellular effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-(1-methylpyrrol-2-yl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-13-7-3-6-10(13)8-4-2-5-9(12-8)11(14)15/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAKZZAOWKZDOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NC(=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1-methyl-1H-pyrrol-2-yl)pyridine-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B2740987.png)

![3-[5-oxo-3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-2H-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2740992.png)

![propyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2740995.png)

![N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2740996.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2740999.png)

![7-chloro-N-(2-methoxyethyl)-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2741003.png)